Cas no 2408966-04-9 (Quinazoline, 7-(2-oxiranylmethoxy)-)

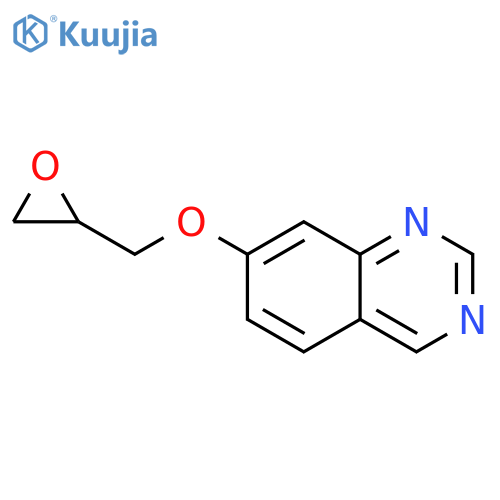

2408966-04-9 structure

商品名:Quinazoline, 7-(2-oxiranylmethoxy)-

Quinazoline, 7-(2-oxiranylmethoxy)- 化学的及び物理的性質

名前と識別子

-

- 7-(oxiran-2-ylmethoxy)quinazoline

- SCHEMBL7574519

- EN300-7540338

- 2408966-04-9

- 7-[(oxiran-2-yl)methoxy]quinazoline

- Quinazoline, 7-(2-oxiranylmethoxy)-

-

- インチ: 1S/C11H10N2O2/c1-2-9(14-5-10-6-15-10)3-11-8(1)4-12-7-13-11/h1-4,7,10H,5-6H2

- InChIKey: RIHGQIYZEFYAAM-UHFFFAOYSA-N

- ほほえんだ: N1=C2C(C=CC(OCC3CO3)=C2)=CN=C1

計算された属性

- せいみつぶんしりょう: 202.074227566g/mol

- どういたいしつりょう: 202.074227566g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 225

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 47.5Ų

- 疎水性パラメータ計算基準値(XlogP): 0.8

じっけんとくせい

- 密度みつど: 1.310±0.06 g/cm3(Predicted)

- ふってん: 369.4±12.0 °C(Predicted)

- 酸性度係数(pKa): 3.60±0.70(Predicted)

Quinazoline, 7-(2-oxiranylmethoxy)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7540338-0.05g |

7-[(oxiran-2-yl)methoxy]quinazoline |

2408966-04-9 | 95.0% | 0.05g |

$312.0 | 2025-02-24 | |

| Enamine | EN300-7540338-1.0g |

7-[(oxiran-2-yl)methoxy]quinazoline |

2408966-04-9 | 95.0% | 1.0g |

$1343.0 | 2025-02-24 | |

| Enamine | EN300-7540338-10.0g |

7-[(oxiran-2-yl)methoxy]quinazoline |

2408966-04-9 | 95.0% | 10.0g |

$5774.0 | 2025-02-24 | |

| 1PlusChem | 1P02AFCO-1g |

7-[(oxiran-2-yl)methoxy]quinazoline |

2408966-04-9 | 95% | 1g |

$1722.00 | 2023-12-18 | |

| 1PlusChem | 1P02AFCO-10g |

7-[(oxiran-2-yl)methoxy]quinazoline |

2408966-04-9 | 95% | 10g |

$7199.00 | 2023-12-18 | |

| Enamine | EN300-7540338-0.5g |

7-[(oxiran-2-yl)methoxy]quinazoline |

2408966-04-9 | 95.0% | 0.5g |

$1046.0 | 2025-02-24 | |

| Enamine | EN300-7540338-5.0g |

7-[(oxiran-2-yl)methoxy]quinazoline |

2408966-04-9 | 95.0% | 5.0g |

$3894.0 | 2025-02-24 | |

| 1PlusChem | 1P02AFCO-500mg |

7-[(oxiran-2-yl)methoxy]quinazoline |

2408966-04-9 | 95% | 500mg |

$1355.00 | 2023-12-18 | |

| 1PlusChem | 1P02AFCO-250mg |

7-[(oxiran-2-yl)methoxy]quinazoline |

2408966-04-9 | 95% | 250mg |

$885.00 | 2023-12-18 | |

| 1PlusChem | 1P02AFCO-2.5g |

7-[(oxiran-2-yl)methoxy]quinazoline |

2408966-04-9 | 95% | 2.5g |

$3314.00 | 2023-12-18 |

Quinazoline, 7-(2-oxiranylmethoxy)- 関連文献

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

-

Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494

2408966-04-9 (Quinazoline, 7-(2-oxiranylmethoxy)-) 関連製品

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 1189426-16-1(Sulfadiazine-13C6)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量